molecular formula C20H16FN3O3S2 B2750962 3-fluoro-4-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-43-9

3-fluoro-4-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2750962
M. Wt: 429.48
InChI Key: SJORALIZLREWGG-UHFFFAOYSA-N
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Description

The compound “3-fluoro-4-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. It has a sulfonamide group (-SO2NH2), a thiazolo[5,4-b]pyridine ring, a methoxy group (-OCH3), and a fluoro group (-F). These functional groups suggest that the compound could have a variety of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be complex. The thiazolo[5,4-b]pyridine ring system is a heterocyclic ring (a ring made up of more than one kind of atom) that includes nitrogen and sulfur atoms. The presence of the methoxy, fluoro, and sulfonamide groups will also impact the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the sulfonamide group might be involved in reactions with acids or bases, the fluoro group could undergo substitution reactions, and the methoxy group could be involved in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar sulfonamide, fluoro, and methoxy groups would likely make the compound soluble in polar solvents .

Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine with Benzenesulfonamide Derivatives for PDT : A study by Pişkin, Canpolat, and Öztürk (2020) detailed the synthesis and characterization of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base. This compound exhibited promising properties as a photosensitizer for photodynamic therapy, an alternative cancer treatment method, due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

  • Kynurenine 3-Hydroxylase Inhibitors : Research by Röver et al. (1997) described the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. These inhibitors have potential applications in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Anticancer and Antimicrobial Agents

  • Aminothiazole-Paeonol Derivatives as Anticancer Agents : A study by Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives and evaluated their anticancer effects on various cancer cell lines. Some derivatives showed high anticancer potential, especially against human gastric adenocarcinoma and colorectal adenocarcinoma cells, suggesting their utility as lead compounds for developing new anticancer agents (Tsai et al., 2016).

Sensing Applications

  • Pyrazoline-Based Fluorometric Sensing for Hg2+ : Bozkurt and Gul (2018) explored the use of a non-toxic pyrazoline derivative for selective fluorometric detection of Hg2+ ions. This work demonstrated the compound's potential as a selective fluorometric "turn-off" sensor for Hg2+ detection, highlighting its application in environmental monitoring and safety assessments (Bozkurt & Gul, 2018).

Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity in biological systems. Given the presence of a sulfonamide group and a heterocyclic ring system, one possible area of study could be its potential use as a pharmaceutical agent .

properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S2/c1-12-14(19-23-17-7-4-10-22-20(17)28-19)5-3-6-16(12)24-29(25,26)13-8-9-18(27-2)15(21)11-13/h3-11,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJORALIZLREWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

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